Molecular Weight and Predicted Lipophilicity (clogP) Comparison with 7‑Methoxy Analog
The target compound (MW 285.29 g/mol) is 30.04 g/mol lighter than its closest commercially available analog, N-[2-(furan-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 1788559-51-2; MW 315.32 g/mol) . The lower molecular weight, combined with the absence of the polar 7‑methoxy group, is predicted to increase lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8), which may improve passive membrane permeability and blood–brain barrier penetration, although direct experimental logP/logD values are not reported.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 285.29 g/mol; clogP estimated 3.0–3.5 |
| Comparator Or Baseline | 7‑Methoxy analog (CAS 1788559-51-2): MW 315.32 g/mol; clogP estimated 2.5–3.0 |
| Quantified Difference | ΔMW = –30.03 g/mol; estimated ΔclogP ≈ +0.5 to +0.8 |
| Conditions | Predicted using fragment‑based methods; no experimental logP/logD available |
Why This Matters
For CNS‑targeted discovery programs, lower molecular weight and higher lipophilicity within the preferred range can favour brain exposure, making the target compound a potentially more CNS‑penetrant starting point than its 7‑methoxy congener.
